molecular formula C12H10ClNO B13248990 2-Chloro-4-(4-methylpyridin-2-yl)phenol

2-Chloro-4-(4-methylpyridin-2-yl)phenol

Cat. No.: B13248990
M. Wt: 219.66 g/mol
InChI Key: ZJMCPPIMYHWORR-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-methylpyridin-2-yl)phenol is an organic compound with the molecular formula C12H10ClNO It is a derivative of phenol and pyridine, characterized by the presence of a chlorine atom at the second position and a 4-methylpyridin-2-yl group at the fourth position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-methylpyridin-2-yl)phenol can be achieved through several methods. One common approach involves the reaction of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine in ethanol. The reaction mixture is stirred for an hour, resulting in a clear orange solution. This solution is then allowed to evaporate slowly at room temperature, leading to the formation of orange prism-shaped crystals of the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-methylpyridin-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.

    Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols and amines

    Substitution: Various substituted phenols depending on the nucleophile used

Scientific Research Applications

2-Chloro-4-(4-methylpyridin-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-methylpyridin-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes and inhibition of essential enzymes. The compound’s antioxidative properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(4-methylpyridin-2-yl)phenol is unique due to the presence of both the phenol and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

2-chloro-4-(4-methylpyridin-2-yl)phenol

InChI

InChI=1S/C12H10ClNO/c1-8-4-5-14-11(6-8)9-2-3-12(15)10(13)7-9/h2-7,15H,1H3

InChI Key

ZJMCPPIMYHWORR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

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